6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate
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Overview
Description
6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate is a complex organic compound with a unique structure that includes a benzimidazole core substituted with a chloro group, a dimethylaminocarbonyl group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylaminocarbonyl group: This step involves the reaction of the benzimidazole intermediate with dimethylcarbamoyl chloride in the presence of a base like triethylamine.
Substitution with the methylphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction using a suitable boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
- 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-chlorophenyl)-1H-1,3-benzimidazole
- 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-fluorophenyl)-1H-1,3-benzimidazole
Uniqueness
6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-4-6-12(7-5-11)16-19-14-9-8-13(18)10-15(14)21(16)23-17(22)20(2)3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVHSYBXDUMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OC(=O)N(C)C)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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